1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
a pharmacologically active compound related to Imiquimod
Brand Name: Vulcanchem
CAS No.: 99010-63-6
VCID: VC21353571
InChI: InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
SMILES: CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

CAS No.: 99010-63-6

Cat. No.: VC21353571

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide - 99010-63-6

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
a pharmacologically active compound related to Imiquimod
CAS No. 99010-63-6
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium
Standard InChI InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
Standard InChI Key RBKTVDLDAPUNMV-UHFFFAOYSA-N
SMILES CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Canonical SMILES CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Appearance Powder
Melting Point 205 - 214° C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator